D-hydroxyphenylglycylamoxicillin)
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Overview
Description
D-hydroxyphenylglycylamoxicillin is a derivative of amoxicillin, a semi-synthetic antibiotic related to penicillin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by the presence of a hydroxyphenylglycine moiety, which enhances its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-hydroxyphenylglycylamoxicillin can be synthesized through a multi-enzyme cascade pathway. This involves the conversion of L-tyrosine to D-hydroxyphenylglycine, which is then coupled with amoxicillin. The key steps include the use of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum to catalyze the conversion of 4-hydroxyphenylglyoxalate .
Industrial Production Methods
Industrial production of D-hydroxyphenylglycylamoxicillin typically involves enzymatic synthesis due to its efficiency and high yield. The process includes the esterification of DL-hydroxyphenylglycine with thionyl chloride to form DL-hydroxyphenylglycine methyl ester, followed by hydrolysis to obtain D-hydroxyphenylglycine. This intermediate is then coupled with amoxicillin to form the final product .
Chemical Reactions Analysis
Types of Reactions
D-hydroxyphenylglycylamoxicillin undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenylglycylamoxicillin derivatives
Scientific Research Applications
D-hydroxyphenylglycylamoxicillin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Used in the development of new antibiotics and treatments for bacterial infections.
Industry: Employed in the production of β-lactam antibiotics and other pharmaceutical compounds .
Mechanism of Action
D-hydroxyphenylglycylamoxicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The hydroxyphenylglycine moiety enhances its binding affinity to PBPs, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Amoxicillin: A widely used antibiotic with a similar structure but lacking the hydroxyphenylglycine moiety.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Penicillin G: The original penicillin antibiotic with a narrower spectrum of activity.
Uniqueness
D-hydroxyphenylglycylamoxicillin is unique due to the presence of the hydroxyphenylglycine moiety, which enhances its antibacterial properties and makes it effective against resistant strains. This structural modification provides a broader spectrum of activity compared to other penicillin derivatives .
Properties
IUPAC Name |
6-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGQIIQKNORCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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